molecular formula C24H26O7 B600254 Calipteryxin CAS No. 14017-72-2

Calipteryxin

Cat. No.: B600254
CAS No.: 14017-72-2
M. Wt: 426.5 g/mol
InChI Key: WKQRMUACBRBLQV-IULGZIFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Calipteryxin can be synthesized through several synthetic routes, including the condensation of appropriate phenolic precursors with acetic anhydride in the presence of a catalyst. The reaction typically requires controlled temperatures and specific pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Seseli recinosum using solvent extraction techniques. The plant material is subjected to maceration or percolation with solvents like ethanol or methanol, followed by purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: Calipteryxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Calipteryxin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other bioactive coumarin derivatives.

    Biology: Studied for its effects on cellular signaling pathways and gene expression.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

Calipteryxin exerts its effects by inhibiting key pro-inflammatory enzymes and cytokines. It reduces the production of nitric oxide, tumor necrosis factor alpha, and interleukin-1 beta in a dose-dependent manner. The compound also inhibits the expression of nitric oxide synthase and cyclooxygenase-2 in macrophages . The molecular targets include the NF-κB, mitogen-activated protein kinase, and Akt signaling pathways .

Comparison with Similar Compounds

Calipteryxin is structurally similar to other coumarin derivatives such as (3’S,4’S)-3’,4’-disenecioyloxy-3’,4’-dihydroseselin. it is unique in its potent inhibitory effects on pro-inflammatory enzymes and cytokines . Similar compounds include:

  • (3’S,4’S)-3’,4’-disenecioyloxy-3’,4’-dihydroseselin
  • Isosamidin

These compounds share similar anti-inflammatory properties but differ in their specific molecular targets and pathways .

Properties

CAS No.

14017-72-2

Molecular Formula

C24H26O7

Molecular Weight

426.5 g/mol

IUPAC Name

[(9R,10R)-8,8-dimethyl-10-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C24H26O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-12,21-22H,1-6H3/b14-7-/t21-,22-/m1/s1

InChI Key

WKQRMUACBRBLQV-IULGZIFLSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C=C(C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C=C(C)C

Origin of Product

United States

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